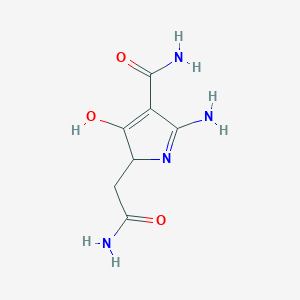![molecular formula C13H22O2 B13164194 2-{Spiro[4.5]decan-8-yl}propanoic acid](/img/structure/B13164194.png)
2-{Spiro[4.5]decan-8-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Spiro[4.5]decan-8-yl}propanoic acid is an organic compound with the molecular formula C13H22O2. It features a unique spiro structure, which consists of two rings sharing a single atom. This compound is characterized by its carboxylic acid functional group and a spirocyclic decane moiety, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid typically involves the reaction of spirocyclic intermediates with propanoic acid derivatives. One common method includes the use of spiro[4.5]decan-8-one as a starting material, which undergoes a series of reactions including alkylation, reduction, and carboxylation to yield the desired product. The reaction conditions often involve the use of strong bases, reducing agents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{Spiro[4.5]decan-8-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-{Spiro[4.5]decan-8-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{Spiro[4.5]decan-8-yl}propanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and selectivity for different targets .
Comparación Con Compuestos Similares
Similar Compounds
2-{Spiro[4.5]decan-8-yl}acetic acid: Similar in structure but with an acetic acid group instead of a propanoic acid group.
Spiro[4.5]decan-8-one: A precursor in the synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid.
Spiro[4.5]decan-8-ylamine: Contains an amine group instead of a carboxylic acid group.
Uniqueness
This compound stands out due to its specific combination of a spirocyclic structure and a propanoic acid group. This unique configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H22O2 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-spiro[4.5]decan-8-ylpropanoic acid |
InChI |
InChI=1S/C13H22O2/c1-10(12(14)15)11-4-8-13(9-5-11)6-2-3-7-13/h10-11H,2-9H2,1H3,(H,14,15) |
Clave InChI |
QZOGHQDZFXICSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC2(CCCC2)CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


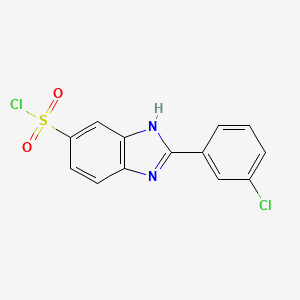
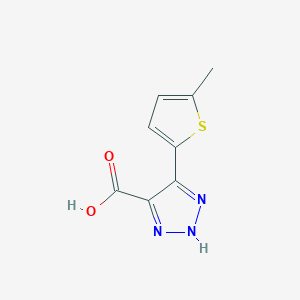
![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)
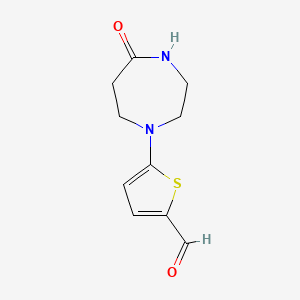
![2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
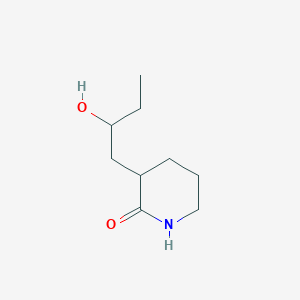
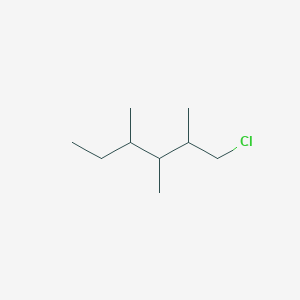
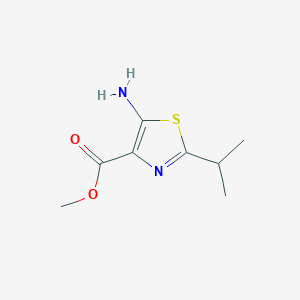
![1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one](/img/structure/B13164174.png)
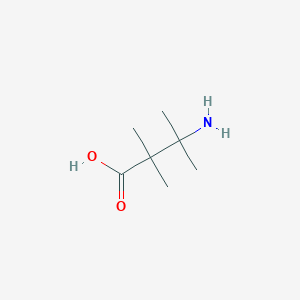
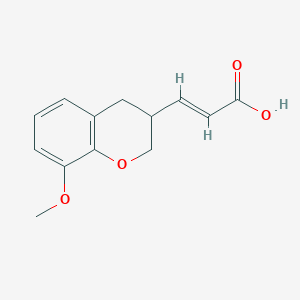
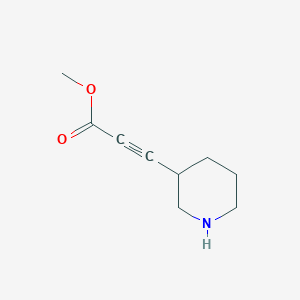
![3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164196.png)
